3-Azabicyclo[3.2.1]octane-8-carboxylic acid
Overview
Description
“3-Azabicyclo[3.2.1]octane-8-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo [3.2.1]octane . The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “3-Azabicyclo[3.2.1]octane-8-carboxylic acid” is complex. It is a [1R, 2R, 3S, 5S]-3- (benzoyloxy)-8-methyl-8-azabicyclo- [3.2.1] octane-2-carboxylic acid methyl ester, or the methyl ester of benzoylecgonine . The three components of the molecule are ecgonine, methyl alcohol, and benzoic acid .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities (up to >99\u2006:\u20061 dr, 99% ee). A switch of exo / endo -selectivity was observed depending on the diazo substrates .Scientific Research Applications
Synthesis of Tropane Alkaloids
- Scientific Field: Organic Chemistry
- Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This methodology has been applied in the synthesis of tropane alkaloids .
Synthesis of Optically Active 3-Azabicyclo[3.3.0]octane-2,6,8-tricarboxylic Acid
- Scientific Field: Pharmaceutical Sciences
- Application Summary: The synthesis of (1R,2S,5S,6R,8S)-3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid from trans-4-hydroxy-L-proline was attempted . This compound could have potential biological uses .
- Methods of Application: A Diels–Alder reaction of 3,4-dehydroproline derivative and cyclopentadiene was performed, affording a single stereoisomer . The Diels–Alder adduct was smoothly converted to the hydrochloride of the target compound via RuO4 oxidation .
- Results or Outcomes: Although some racemization of the material or product was observed during the synthetic processes, the amino acid proved to be optically pure .
8-Azabicyclo octane-8-carboxylic acid, 3-oxo-, phenylmethyl ester
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in various fields of research, including life sciences and organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures depend on the specific research context .
- Results or Outcomes: The outcomes obtained from the use of this compound vary depending on the specific research context .
exo-8-Boc-8-azabicyclo octane-3-carboxylic acid methyl ester
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in various fields of research, including life sciences and organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures depend on the specific research context .
- Results or Outcomes: The outcomes obtained from the use of this compound vary depending on the specific research context .
8-Azabicyclo octane-8-carboxylic acid, 3-oxo-, phenylmethyl ester
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in various fields of research, including life sciences and organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures depend on the specific research context .
- Results or Outcomes: The outcomes obtained from the use of this compound vary depending on the specific research context .
exo-8-Boc-8-azabicyclo octane-3-carboxylic acid methyl ester
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in various fields of research, including life sciences and organic synthesis .
- Methods of Application: The specific methods of application or experimental procedures depend on the specific research context .
- Results or Outcomes: The outcomes obtained from the use of this compound vary depending on the specific research context .
properties
IUPAC Name |
3-azabicyclo[3.2.1]octane-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-2-6(7)4-9-3-5/h5-7,9H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALIEYOLZNWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.2.1]octane-8-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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